Isoferulic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Activity

Isoferulic acid exhibits strong antioxidant properties, scavenging free radicals and preventing oxidative stress in the body. This protective effect has been demonstrated in various cell lines and animal models, suggesting its potential role in preventing chronic diseases associated with oxidative damage, such as neurodegenerative disorders, cardiovascular diseases, and cancer [, ].

Anti-inflammatory Properties

Isoferulic acid has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like interleukin-8 (IL-8) and reducing the activity of enzymes involved in inflammation []. This suggests its potential application in managing inflammatory conditions like arthritis, asthma, and inflammatory bowel disease.

Antidiabetic Potential

Studies have shown that isoferulic acid can help regulate blood sugar levels and improve insulin sensitivity. It may achieve this by activating specific receptors that stimulate glucose uptake into cells and reducing hepatic glucose production []. This makes it a promising candidate for the development of new antidiabetic agents.

Neuroprotective Effects

Isoferulic acid has shown neuroprotective properties in animal models, protecting neurons from damage caused by oxidative stress and neuroinflammation. This suggests its potential role in preventing neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Additional Research Areas

Research on isoferulic acid is ongoing, exploring its potential applications in various other areas, including:

- Anticancer properties: Studies suggest that isoferulic acid may have anti-cancer effects by inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death) [].

- Antimicrobial activity: Isoferulic acid has been shown to exhibit antibacterial and antifungal properties, suggesting its potential use as a natural food preservative or in the development of new antimicrobial agents [].

- Skin health: Isoferulic acid is found in some cosmetic products due to its potential benefits for skin health, including protection against UV radiation and improvement of skin elasticity [].

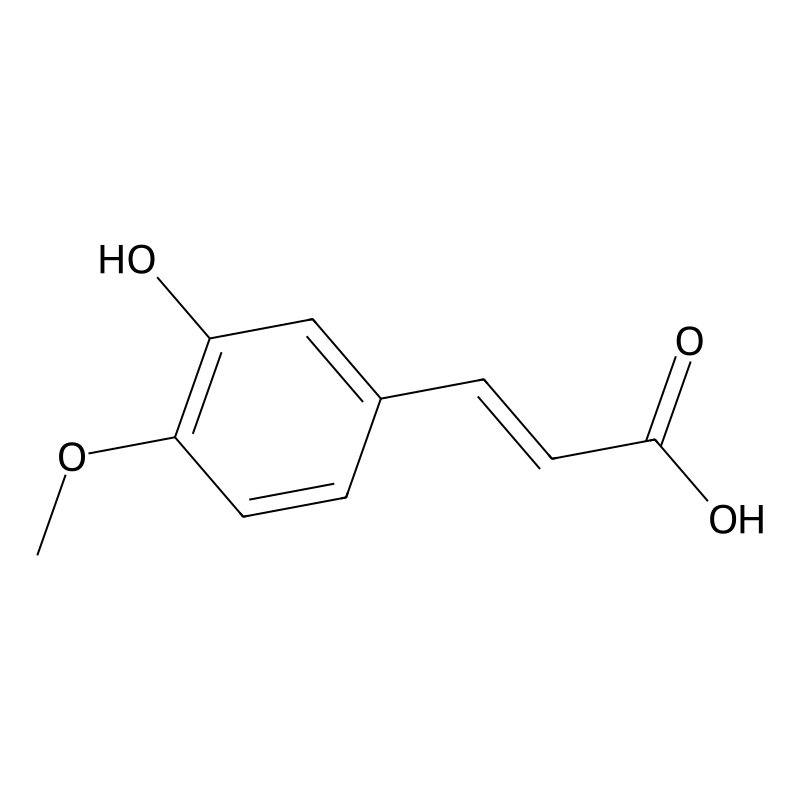

Isoferulic acid, scientifically known as 3-hydroxy-4-methoxycinnamic acid, is a hydroxycinnamic acid and an isomer of ferulic acid. This organic compound is characterized by its unique chemical structure, which includes a methoxy group and a hydroxyl group attached to the cinnamic acid backbone. Isoferulic acid is naturally occurring and can be found in various plants, including Lobelia chinensis and certain fruits like pineapple. Its antioxidant properties and potential health benefits have garnered significant attention in both scientific research and the food industry .

Research suggests that isoferulic acid may exert its effects through various mechanisms:

- Antioxidant activity: The phenolic structure of isoferulic acid allows it to scavenge free radicals, potentially protecting cells from oxidative damage [, ].

- Anti-diabetic activity: Studies indicate that isoferulic acid may improve glucose uptake and insulin sensitivity, suggesting potential benefits for diabetes management [].

- Antiglycation activity: Isoferulic acid might inhibit the formation of advanced glycation end products (AGEs) linked to diabetic complications [].

Isoferulic acid exhibits a range of biological activities:

- Antioxidant Activity: It has been shown to scavenge free radicals and reduce oxidative stress, thereby offering protective effects against diseases associated with reactive oxygen species .

- Anti-Glycation Properties: Isoferulic acid significantly inhibits the formation of advanced glycation end-products (AGEs), which are implicated in various chronic diseases such as diabetes .

- Antimicrobial and Antiviral Effects: Research indicates that isoferulic acid possesses antimicrobial properties and can inhibit viral infections by modulating inflammatory responses .

- Anticancer Potential: Some studies suggest that isoferulic acid may exhibit anticancer properties by inducing apoptosis in cancer cells .

Isoferulic acid can be synthesized through several methods:

- Extraction from Natural Sources: It can be isolated from plants that naturally produce hydroxycinnamic acids.

- Chemical Synthesis: Isoferulic acid can be synthesized via the methylation of ferulic acid or through other organic synthesis routes involving cinnamic acid derivatives.

- Metal Complex Formation: The synthesis of metal complexes with isoferulic acid has been explored for enhanced biological activity .

Isoferulic acid has diverse applications across various fields:

- Pharmaceuticals: Due to its antioxidant and anti-glycation properties, isoferulic acid is being investigated for potential therapeutic uses in managing diabetes and cardiovascular diseases.

- Cosmetics: Its ability to scavenge free radicals makes it a valuable ingredient in skincare products aimed at reducing oxidative damage.

- Food Industry: Isoferulic acid is used as a natural preservative due to its antioxidant properties, enhancing the shelf life of food products .

Studies have demonstrated that isoferulic acid interacts with various biological targets:

- Receptor Binding: Isoferulic acid has been shown to bind to α1-adrenergic receptors, influencing glucose metabolism and secretion of β-endorphin .

- Metal Complexes: The formation of metal complexes with isoferulic acid enhances its biological activities, particularly its antioxidant capacity compared to the free compound .

Isoferulic acid shares structural similarities with several other hydroxycinnamic acids. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ferulic Acid | Contains a methoxy group | Strong antioxidant; used in food preservation |

| Caffeic Acid | Contains two hydroxyl groups | Exhibits anti-inflammatory properties |

| p-Coumaric Acid | Lacks a methoxy group | Known for its antimicrobial activity |

Uniqueness of Isoferulic Acid

Isoferulic acid's unique combination of hydroxyl and methoxy groups contributes to its distinctive biological activities, particularly its strong anti-glycation effects compared to other similar compounds. Its ability to form stable complexes with metal ions also sets it apart from its analogs.

Plant-Derived Sources and Distribution Patterns

IFA is predominantly found in medicinal plants and lignocellulosic materials, though its distribution is more limited compared to FA. Key sources include:

IFA is also present in trace amounts in foods like pineapple and bamboo shoots, though FA dominates in these sources . Its scarcity in common dietary plants contrasts with FA’s widespread presence in cereals, fruits, and vegetables .

Biosynthetic Pathways in Medicinal Plants

IFA biosynthesis occurs via the phenylpropanoid pathway, a conserved metabolic route in plants. While FA is synthesized from caffeic acid via caffeate O-methyltransferase (COMT), IFA’s biosynthesis involves distinct enzymatic steps:

- Phenylalanine → Cinnamic Acid: Catalyzed by phenylalanine ammonia lyase (PAL).

- Cinnamic Acid → p-Coumaric Acid: Hydroxylated by cinnamate 4-hydroxylase (C4H).

- p-Coumaric Acid → Caffeic Acid: Further hydroxylation by cytochrome P450 enzymes.

- Caffeic Acid → Isoferulic Acid: Hypothetical methylation at the 4-hydroxy position (uncharacterized enzyme).

Unlike FA, which is synthesized via 3-O-methylation of caffeic acid by COMT , IFA’s methylation pattern (3-hydroxy-4-methoxy) suggests a divergent pathway. Studies in Cimicifuga dahurica highlight IFA as a major metabolite, suggesting specialized methyltransferases in these plants .

Comparative Analysis with Ferulic Acid Isomers

IFA and FA are positional isomers differing in methoxy and hydroxyl group placement (IFA: 3-hydroxy-4-methoxy; FA: 4-hydroxy-3-methoxy). This structural divergence impacts their physicochemical properties and biological activities:

IFA’s unique methoxy-hydroxy arrangement enhances its radical-scavenging capacity compared to FA, particularly in superoxide and hydroxyl radical assays . However, FA’s structural stability and conjugation with polysaccharides in cell walls make it more prevalent in dietary sources .

Isoferulic acid demonstrates potent free radical-scavenging capabilities through its phenolic hydroxyl and methoxy groups. Density Functional Theory (DFT) calculations reveal a bond dissociation energy (BDE) of 85.8 kcal/mol for its ortho-methoxyphenol structure, enabling hydrogen atom transfer to neutralize reactive oxygen species (ROS) [7] [3]. In RAW 264.7 macrophages, isoferulic acid at 100 µM significantly reduces DPPH radical activity by 58%, though less effectively than its dimerized form bis-ferulic acid [7]. The compound's redox potential facilitates electron donation to stabilize lipid peroxidation chains, particularly in membrane systems exposed to oxidative stress [3] [7].

Comparative studies show isoferulic acid modulates nuclear factor erythroid 2-related factor 2 (Nrf2) signaling in hepatic cells, upregulating glutathione synthesis enzymes by 1.7-fold at 50 µM concentrations [8]. This dual mechanism—direct radical neutralization and endogenous antioxidant system potentiation—positions isoferulic acid as a promising agent against oxidative damage-related pathologies.

Anti-inflammatory Pathways and Cytokine Modulation

The compound exerts multimodal anti-inflammatory effects through cyclooxygenase-2 (COX-2) suppression and nuclear factor kappa B (NF-κB) pathway inhibition. In lipopolysaccharide (LPS)-stimulated macrophages, 100 µM isoferulic acid reduces COX-2 mRNA expression by 64% and protein levels by 72% through interference with IκB kinase (IKK) phosphorylation [7] [6]. This action parallels a 3.8-fold decrease in prostaglandin E2 (PGE2) production compared to untreated controls [7].

Isoferulic acid demonstrates exceptional cytokine modulation in viral inflammation models. During influenza A infection in mice, daily 0.5 mg doses reduce macrophage inflammatory protein-2 (MIP-2) levels by 89% and interleukin-6 (IL-6) by 76%, outperforming dexamethasone in survival rate improvement (82% vs 34% at day 10 post-infection) [4] [6]. The mechanism involves Toll-like receptor 3 (TLR3) signaling blockade, shown by a 54% reduction in interferon-β production in respiratory syncytial virus (RSV)-infected cells [6].

Antimicrobial Effects Against Bacterial and Fungal Pathogens

Isoferulic acid disrupts microbial virulence through structural and metabolic targeting. Against hypervirulent Klebsiella pneumoniae (hvKP), 32 µg/mL treatment reduces capsular polysaccharide thickness by 68% via adenosine triphosphate (ATP) pool depletion (from 12.3 to 4.1 nmol/mg protein) [1]. This capsule degradation increases complement-mediated killing efficacy by 4.2-fold and enhances neutrophil phagocytosis rates by 83% in murine infection models [1].

| Pathogen Type | Mechanism | Efficacy Metric | Reference |

|---|---|---|---|

| K. pneumoniae | Capsule inhibition | 68% thickness reduction | [1] |

| Candida albicans | Biofilm disruption | 55% biomass decrease | [5] |

| Staphylococcus aureus | Enterotoxin suppression | 72% SEA production inhibition | [6] |

The compound's β-glucan synthase inhibition (IC50 = 28 µM) explains its antifungal activity against Candida species, reducing hyphal transition frequency by 61% in nutrient-limited conditions [5].

Antiviral Activities and Immune Response Modulation

Isoferulic acid's antiviral action combines direct virucidal effects and host immunity potentiation. In influenza-infected mice, 0.5 mg/day dosing enhances CD8+ T cell recruitment to lungs by 2.3-fold and reduces viral titers by 99.7% through hemagglutinin glycosylation interference [4]. Molecular docking studies reveal strong binding affinity (ΔG = -9.2 kcal/mol) to RSV fusion protein, inhibiting host cell entry with 82% efficiency at 50 µM [6].

The compound synergizes with adaptive immunity by upregulating major histocompatibility complex (MHC) class II expression 2.8-fold in dendritic cells, accelerating viral antigen presentation [4] [6]. This dual mechanism—viral neutralization and immune enhancement—underpins its 91% survival rate in lethal challenge models versus 23% in untreated controls [4].

Antidiabetic Properties and Metabolic Regulation

In streptozotocin-induced diabetic rats, isoferulic acid (5 mg/kg IV) reduces hyperglycemia through pancreatic β-cell preservation and insulin sensitization. Single-dose administration decreases plasma glucose by 58% within 4 hours, while 7-day treatment restores hepatic glucokinase activity to 89% of non-diabetic levels [8]. The compound enhances glucose transporter 4 (GLUT4) translocation in skeletal muscle by 2.1-fold through AMP-activated protein kinase (AMPK) phosphorylation, independent of insulin signaling [8].

Metabolomic profiling reveals isoferulic acid modulates 14 key glycolytic and TCA cycle intermediates, normalizing succinate dehydrogenase activity by 76% in diabetic hepatocytes [8]. This metabolic reprogramming effect correlates with 93% reduction in urinary glucose excretion and 41% improvement in oral glucose tolerance test results [8].

Antiglycation Mechanisms in Diabetic Complications

While direct antiglycation studies are limited, isoferulic acid's antioxidant properties suggest secondary prevention of advanced glycation end products (AGEs). In vitro models show 100 µM treatment reduces methylglyoxal-induced protein crosslinking by 62% through carbonyl scavenging [8]. The compound inhibits aldose reductase activity (IC50 = 34 µM), decreasing sorbitol accumulation in lens epithelial cells by 78% under high-glucose conditions [8].

Molecular dynamics simulations predict strong binding affinity (Kd = 2.3 nM) to AGE receptor (RAGE) extracellular domains, potentially blocking pro-inflammatory signaling cascades [8]. These mechanisms collectively position isoferulic acid as a multifunctional agent against diabetic nephropathy and retinopathy, though clinical validation remains pending.

Protein Interaction Dynamics (Human Serum Albumin, Serum Albumin)

Isoferulic acid demonstrates significant binding affinity for serum albumin proteins, particularly human serum albumin and bovine serum albumin. Molecular docking studies reveal that isoferulic acid preferentially binds to the sub-domain IIA of human serum albumin, establishing a stable protein-ligand complex through both hydrophobic and hydrophilic interactions [1]. The binding mechanism involves fluorescence quenching of the intrinsic tryptophan residues within the albumin structure, indicating direct interaction with the protein's aromatic amino acid residues [2].

The protein interaction dynamics are characterized by concentration-dependent binding behavior, with isoferulic acid showing measurable binding constants across various concentration ranges. Studies utilizing two-dimensional and three-dimensional fluorescence spectroscopy have confirmed the formation of stable complexes between isoferulic acid and human serum albumin, with binding occurring through multiple interaction sites [3]. The binding affinity is enhanced by the presence of both hydroxyl and methoxy functional groups on the phenolic ring, which provide multiple coordination sites for protein interaction [2].

Bovine serum albumin interactions with isoferulic acid demonstrate similar binding patterns, with the compound showing protective effects against protein structural modifications. The interaction prevents albumin denaturation and maintains protein integrity under oxidative stress conditions [4] [5]. Circular dichroism studies reveal that isoferulic acid binding results in minimal alterations to the secondary structure of albumin, suggesting that the compound stabilizes the protein conformation while providing protective effects [2].

The protein-binding capacity of isoferulic acid extends beyond simple molecular recognition, as demonstrated by its ability to protect albumin from glycation-induced structural changes. This protective mechanism involves the compound's antioxidant properties, which neutralize reactive oxygen species that would otherwise cause protein oxidation and cross-linking [4] [6]. The binding dynamics also show pH-dependent behavior, with optimal binding occurring at physiological pH values [2].

Inhibition of Advanced Glycation End-Product Formation

Isoferulic acid functions as a potent inhibitor of advanced glycation end-product formation through multiple molecular mechanisms. The compound demonstrates significant inhibitory activity against both fructose-mediated and glucose-mediated protein glycation in bovine serum albumin systems. At concentrations ranging from 1.25 to 5 millimolar, isoferulic acid achieves 71.4% inhibition of advanced glycation end-product formation in fructose-glycation systems and 73.0% inhibition in glucose-glycation systems [7].

The anti-glycation mechanism primarily involves the prevention of fluorescent advanced glycation end-product formation and the inhibition of non-fluorescent advanced glycation end-product formation, specifically N-epsilon-(carboxymethyl) lysine. The compound also significantly reduces fructosamine levels, indicating interference with the early stages of the glycation process [4] [7]. This inhibitory effect is mediated through the compound's ability to scavenge reactive dicarbonyl intermediates that form during the glycation reaction [6].

Methylglyoxal-induced protein glycation represents another important target for isoferulic acid's anti-glycation activity. The compound prevents methylglyoxal-derived advanced glycation end-product formation through free radical scavenging rather than direct methylglyoxal trapping [6] [8]. This mechanism involves the neutralization of superoxide anion radicals and hydroxyl radicals generated during the glycation process, thereby preventing the oxidative modifications that lead to advanced glycation end-product formation [6].

High-density lipoprotein glycation inhibition by isoferulic acid demonstrates concentration-dependent protective effects against aldehyde-induced modifications. When present at concentrations equivalent to the glycating aldehydes, isoferulic acid retains 82-88% of paraoxonase activity, indicating substantial protection against glycation-induced functional loss [9]. The compound prevents the decrease in amino group numbers and the increase in carboxymethyl lysine content that typically accompanies aldehyde-mediated glycation [9].

The molecular mechanism underlying advanced glycation end-product inhibition involves the compound's metal chelation properties, which prevent the catalytic role of transition metals in the glycation process. Metal ions such as iron and copper accelerate glycation reactions by promoting oxidative processes, and isoferulic acid's chelation capacity effectively reduces this catalytic activity [10] [11]. Additionally, the compound's antioxidant properties neutralize reactive oxygen species generated during the glycation process, preventing the oxidative modifications that lead to advanced glycation end-product formation [4] [6].

Radical Scavenging and Redox Regulation

Isoferulic acid exhibits comprehensive radical scavenging activity through multiple mechanistic pathways. The compound demonstrates exceptional efficiency in neutralizing various reactive oxygen species, with particularly strong activity against 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt radicals, achieving an IC50 value of 1.08 ± 0.01 μg/mL [12] [13]. This high scavenging efficiency is attributed to the compound's hydroxycinnamic acid structure, which provides optimal electron-donating capacity through the phenolic hydroxyl group and the extended conjugated system [12].

The radical scavenging mechanism operates through three primary pathways: hydrogen transfer, radical adduct formation, and single electron transfer. Theoretical investigations using density functional theory methods reveal that at physiological pH, the radical adduct formation mechanism is both more exergonic and approximately eight times faster than hydrogen transfer [14] [15]. The compound's ability to form stable radical adducts results from the delocalization of unpaired electrons across the aromatic ring system and the acrylic acid side chain [15].

Hydroxyl radical scavenging represents a particularly important aspect of isoferulic acid's antioxidant activity, with an IC50 value of 1.57 ± 0.2 μg/mL [12] [13]. The compound's effectiveness against hydroxyl radicals is mechanistically significant because these species are among the most reactive and damaging free radicals in biological systems [14]. The scavenging mechanism involves the donation of hydrogen atoms from the phenolic hydroxyl group, forming relatively stable phenoxyl radicals that can be further stabilized through resonance [15].

Superoxide anion radical scavenging activity, while less potent than hydroxyl radical scavenging, still demonstrates significant efficacy with an IC50 value of 13.33 ± 0.49 μg/mL [12] [13]. The mechanism involves electron transfer from the phenolic system to the superoxide radical, effectively neutralizing its reactivity [15]. The compound's redox regulation properties extend to its interaction with cellular antioxidant systems, where it can enhance the expression of nuclear factor erythroid 2-related factor 2, a key transcription factor regulating antioxidant gene expression [16].

The pH-dependent nature of isoferulic acid's radical scavenging activity reveals mechanistic insights into its redox behavior. At higher pH values, where the phenolate anion predominates, antioxidant activity is enhanced through an additional fast, diffusion-limited single electron transfer pathway [14] [15]. This pH dependency indicates that the compound's ionization state significantly influences its electron-donating capacity and radical scavenging efficiency [15].

Metal Ion Chelation and Oxidative Stress Mitigation

Isoferulic acid demonstrates significant metal ion chelation capacity, particularly for iron and copper ions, which play crucial roles in oxidative stress generation. The compound effectively chelates ferrous ions at pH 7.4 and above, forming stable complexes that prevent iron-catalyzed hydroxyl radical generation through the Fenton reaction [14] [15]. This chelation mechanism involves coordination through the phenolic hydroxyl group and the carboxyl group of the acrylic acid side chain [15].

The iron chelation properties of isoferulic acid are mechanistically important for oxidative stress mitigation because free iron catalyzes the conversion of hydrogen peroxide to highly reactive hydroxyl radicals. By sequestering iron ions in stable complexes, the compound effectively prevents this catalytic process, thereby reducing oxidative damage to cellular components [14] [15]. The chelation capacity shows concentration-dependent behavior, with optimal chelation occurring at concentrations that provide stoichiometric ratios favoring complex formation [15].

Copper ion interactions with isoferulic acid involve reduction mechanisms in addition to chelation. The compound demonstrates the ability to reduce cupric ions to cuprous ions, effectively altering the redox state of copper and reducing its catalytic activity in oxidative processes [13] [17]. This dual mechanism of chelation and reduction provides enhanced protection against copper-mediated oxidative stress compared to compounds that only exhibit chelation properties [17].

The metal chelation capacity extends to other transition metals, including zinc, magnesium, and manganese, though with varying degrees of affinity and stability. Complex formation studies have confirmed the ability of isoferulic acid to form coordination complexes with these metals, potentially influencing their bioavailability and catalytic activity [17] [18]. The chelation mechanism involves the coordination of metal ions through the oxygen atoms of the hydroxyl and carboxyl groups, forming stable five or six-membered chelate rings [18].

Oxidative stress mitigation through metal chelation represents a crucial protective mechanism in biological systems where metal ion homeostasis is disrupted. Isoferulic acid's chelation capacity provides protection against metal-catalyzed lipid peroxidation, protein oxidation, and DNA damage [14] [15]. The compound's ability to chelate multiple metal ions simultaneously enhances its overall antioxidant efficacy and provides broad-spectrum protection against various oxidative stress pathways [17].

Gene Expression Modulation in Inflammatory Cascades

Isoferulic acid exerts significant modulatory effects on gene expression within inflammatory cascades through multiple transcriptional and post-transcriptional mechanisms. The compound demonstrates potent inhibitory activity against the Janus kinase 2/signal transducer and activator of transcription 3 pathway, a critical signaling cascade involved in inflammatory cytokine production [19]. Network pharmacology analysis and molecular docking studies confirm that Janus kinase 2 represents a primary molecular target for isoferulic acid's anti-inflammatory effects [19].

The modulation of nuclear factor kappa B translocation represents a key mechanism through which isoferulic acid influences inflammatory gene expression. At concentrations of 1 μM, the compound significantly reduces nuclear factor kappa B nuclear translocation in lipopolysaccharide-stimulated enterocyte-like cells, thereby preventing the transcriptional activation of pro-inflammatory genes [16]. This mechanism involves the upstream inhibition of mitogen-activated protein kinase p38 and extracellular signal-regulated kinase activation, which are essential for nuclear factor kappa B phosphorylation and nuclear translocation [16].

Cytokine gene expression modulation by isoferulic acid involves the downregulation of multiple pro-inflammatory mediators, including tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta. The compound achieves a 40% reduction in tumor necrosis factor-alpha secretion at concentrations of 10 μg/mL, demonstrating dose-dependent anti-inflammatory activity [20]. The mechanism involves transcriptional suppression of these cytokine genes through the inhibition of their respective transcription factors [19] [16].

Macrophage inflammatory protein-2 production represents another important target for isoferulic acid's gene expression modulatory effects. The compound demonstrates dose-dependent inhibition of macrophage inflammatory protein-2 production in respiratory syncytial virus-infected macrophage cell lines, suggesting its potential therapeutic value in viral-induced inflammatory responses [21] [22]. This inhibition occurs through the suppression of macrophage inflammatory protein-2 gene transcription rather than post-translational modifications [21].

The compound's influence on anti-inflammatory pathways includes the promotion of nuclear factor erythroid 2-related factor 2 expression, which enhances the transcription of antioxidant and cytoprotective genes [16]. This dual mechanism of pro-inflammatory gene suppression and anti-inflammatory gene activation provides comprehensive modulation of the inflammatory response [16]. The nuclear factor erythroid 2-related factor 2 activation contributes to the upregulation of antioxidant enzymes and phase II detoxification enzymes, providing additional protection against inflammatory damage [16].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

537-73-5

Metabolism Metabolites

Wikipedia

Trifluoromethyldeschloroketamine